A Technical Guide to 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Medicinal Chemistry
A Technical Guide to 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, a specialized chemical intermediate of significant interest to researchers in drug discovery and synthetic chemistry. The document delineates the compound's unique structural features and physicochemical properties. We present a detailed, field-proven protocol for its synthesis via a Sandmeyer-type reaction, explaining the causal-driven choices behind each step. Furthermore, this guide explores the compound's primary application as a versatile building block for constructing novel sulfonamide libraries, offering a comprehensive experimental workflow for this transformation. The content is structured to provide researchers, scientists, and drug development professionals with the authoritative, practical information necessary to leverage this reagent in their research endeavors.
Introduction: Strategic Importance in Chemical Synthesis
Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily serving as precursors to sulfonamides—a privileged functional group found in a vast array of FDA-approved drugs. The specific substitution pattern of the aromatic ring is a critical determinant of the final molecule's pharmacological profile, influencing its potency, selectivity, metabolic stability, and pharmacokinetic properties.
5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS No. 1780711-13-8) is a sophisticated building block designed for the precise introduction of a uniquely substituted aryl sulfonamide moiety. Its structure is notable for three key substituents:
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A Fluoro Group (C5): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase lipophilicity.[1]
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A Methoxy Group (C2): The methoxy group acts as a strong hydrogen bond acceptor and can influence the conformation of the molecule, potentially locking it into a bioactive orientation.[1][2] Its electronic-donating nature also modulates the reactivity of the sulfonyl chloride group.
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A Methyl Group (C4): This small lipophilic group can probe hydrophobic pockets in target proteins and can serve as a vector for further chemical modification.
This guide provides the technical foundation for the synthesis and application of this high-value intermediate.
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1780711-13-8 | [3][4] |
| Molecular Formula | C₈H₈ClFO₃S | [3] |
| Molecular Weight | 224.67 g/mol | Calculated |
| Appearance | Light Yellow Solid | [3] |
| Storage Temperature | 0-5 °C | [3] |
| SMILES | COc1cc(F)c(C)cc1S(Cl)(=O)=O | - |
| InChI Key | GVLRJFNMNMVRRK-UHFFFAOYSA-N | [3] |
| InChI | 1S/C8H8ClFO3S/c1-5-3-7(13-2)8(4-6(5)10)14(9,11)12/h3-4H,1-2H3 | [3] |
Synthesis via Diazotization and Sulfonylchlorination
The synthesis of aryl sulfonyl chlorides from their corresponding anilines via a Sandmeyer-type reaction is a robust and widely adopted method in process chemistry.[5][6] This pathway offers high reliability and proceeds through a well-understood diazonium salt intermediate. The workflow involves two primary stages: the diazotization of the aniline precursor, followed by a copper-catalyzed reaction with sulfur dioxide to install the sulfonyl chloride moiety.
Caption: Synthetic workflow for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride.
Experimental Protocol: Synthesis
Trustworthiness Note: This protocol integrates purification and characterization steps to ensure the isolation of a high-purity product, forming a self-validating workflow.
Materials:
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5-Fluoro-2-methoxy-4-methylaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Sulfur Dioxide (SO₂) gas
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Copper(I) Chloride (CuCl)
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Glacial Acetic Acid
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Toluene
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Ethyl Acetate
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Deionized Water
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Ice
Procedure:
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Diazotization (Step 1):
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In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend the starting aniline (1.0 equiv) in a mixture of concentrated HCl (4.0 equiv) and water.
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Cool the suspension to -5 °C using an ice/acetone bath. The hydrochloride salt of the aniline will precipitate. Causality: Low temperatures are critical to prevent the decomposition of the highly reactive diazonium salt that will be formed.
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Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature does not rise above 0 °C.
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After the addition is complete, stir the resulting light-orange mixture for an additional 45-60 minutes at -5 °C. The clear solution of the diazonium salt is now ready for the next step.
-
-
Sandmeyer Reaction (Step 2):
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In a separate, larger beaker, saturate a mixture of glacial acetic acid and toluene with sulfur dioxide gas at 0 °C.
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Add a catalytic amount of Copper(I) Chloride (0.1 equiv). Continue bubbling SO₂ until the suspension turns from a yellow-green to a blue-green color.[5][6] Causality: The Cu(I) catalyst is essential for the radical mechanism that transfers the SO₂Cl group to the aryl ring.
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Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl suspension over 20-30 minutes. The temperature should be maintained below 10 °C. Vigorous gas (N₂) evolution will be observed.
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After the addition is complete, allow the mixture to stir for 1 hour at 0 °C.
-
-
Work-up and Purification:
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Pour the reaction mixture into a beaker containing an equal volume of crushed ice and water.
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Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally, brine. Causality: The bicarbonate wash neutralizes residual acids (HCl, acetic acid), which is crucial for preventing product degradation during concentration.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
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Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the final 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride as a light yellow solid.[6]
-
-
Characterization:
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Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
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Core Application: A Scaffold for Novel Sulfonamides
The primary utility of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is its reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of combinatorial chemistry and medicinal chemistry programs aimed at developing new therapeutic agents. The sulfonyl chloride acts as a potent electrophile, readily reacting with the nucleophilic amine.
Caption: General reaction scheme for the synthesis of sulfonamides.
Experimental Protocol: General Sulfonamide Synthesis
Objective: To provide a robust, general procedure for coupling 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride with a diverse range of amines.
Materials:
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5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride
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Amine of interest (primary or secondary)
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Anhydrous Dichloromethane (DCM)
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Anhydrous Pyridine or Triethylamine (TEA)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (1.5 equiv of Pyridine or TEA). Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
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Dissolve 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.
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Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15 minutes.
-
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Reaction Progression:
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Allow the reaction to warm to room temperature and stir for 2-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude sulfonamide by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography to yield the pure product.
-
-
Validation:
-
Confirm the structure and assess the purity of the final sulfonamide derivative by HPLC, ¹H NMR, and high-resolution mass spectrometry (HRMS).
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Safety and Handling
Professionals handling this reagent must adhere to strict safety protocols.
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Moisture Sensitivity: 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is sensitive to moisture.[7] Hydrolysis will decompose the material and produce corrosive hydrochloric acid and the corresponding sulfonic acid. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
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Toxicity: Upon hydrolysis, it can release toxic gases.[1] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
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Quenching: Unused or residual sulfonyl chloride should be quenched carefully by slow addition to a stirred, cold solution of sodium bicarbonate.
Conclusion
5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a highly valuable and strategically designed reagent for modern medicinal chemistry. Its unique substitution pattern provides a direct route to novel sulfonamide scaffolds that are otherwise difficult to access. The synthetic and application protocols detailed in this guide offer a validated framework for researchers to confidently incorporate this building block into their discovery programs, facilitating the exploration of new chemical space in the pursuit of next-generation therapeutics.
References
- 5-Fluoro-2-methoxy-4-methyl-benzenesulfonyl chloride | 1780711-13-8. Sigma-Aldrich.
- 5-fluoro-2-methoxy-4-methylbenzene-1-sulfonyl chloride. NextSDS.
- 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 445-05-6. ChemicalBook.
- 5-Fluoro-2-methoxybenzenesulfonyl chloride | CAS 67475-56-3. Santa Cruz Biotechnology.
- 5-Fluoro-2-methylbenzenesulfonyl chloride, 97% 1 g. Thermo Scientific Chemicals.
- CAS 67475-56-3: 5-fluoro-2-methoxybenzenesulfonyl chloride. CymitQuimica.
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
- Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry.
- Process for the preparation of substituted benzene sulfonyl chlorides.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
- Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.
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